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Compound of Interest

Compound Name: 1,4-Diazepan-5-one

Cat. No.: B1224613

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1,4-diazepan-5-one, a
heterocyclic compound of interest in medicinal chemistry. The document details its synthesis,
chemical properties, and spectroscopic data, with a focus on providing actionable information
for laboratory work.

Core Concepts: Structure and Properties

1,4-Diazepan-5-one, also known as homopiperazinone, is a seven-membered heterocyclic

compound containing two nitrogen atoms at positions 1 and 4, and a ketone group at position
5. Its chemical formula is CsH10N20, and it has a molecular weight of 114.15 g/mol . The core
structure is a saturated diazepine ring, which is a key scaffold in a variety of biologically active

molecules.
Property Value
Molecular Formula CsHi10N20
Molecular Weight 114.15 g/mol
CAS Number 34376-54-0

Synthesis of 1,4-Diazepan-5-one and Derivatives
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The synthesis of the 1,4-diazepan-5-one core and its derivatives has been approached
through several synthetic strategies. While a definitive, modern, high-yield protocol for the
unsubstituted parent compound is not extensively documented in readily available literature,
classical and derivative-focused syntheses provide valuable insights.

One of the foundational methods for creating the related tetramethyl derivative involves a
Schmidt rearrangement of triacetonamine oxime. Although this method was reported to
produce the amide in poor yield, it demonstrates a potential ring-expansion strategy.

A more common and versatile approach involves the cyclization of linear precursors. For
instance, the synthesis of N-substituted 1,4-diazepan-5-ones can be achieved through the
reaction of N-alkylisatoic anhydrides with N-alkylaminoacetaldehyde dialkyl acetals.

A general and efficient protocol for preparing more complex hexahydrodibenzo[b,e][1]
[2]diazepin-1-one derivatives involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-
ones with arylglyoxal hydrates in 2-propanol. This highlights a condensation and cyclization
strategy.

For the synthesis of substituted 1,4-diazepines in general, an efficient procedure utilizes the
reaction of ketimine intermediates with aldehydes in the presence of Keggin-type
heteropolyacids as catalysts. This method has been shown to produce high yields in short
reaction times.

A plausible and direct route to the unsubstituted 1,4-diazepan-5-one would involve the
intramolecular cyclization of an ester of N-(2-aminoethyl)-B-alanine. This could be achieved by
heating the ester, potentially with a base or acid catalyst, to facilitate the amide bond formation
and ring closure. Another potential route is the Michael addition of ethylenediamine to an
acrylic acid ester, followed by cyclization.

Below is a generalized workflow for the synthesis of 1,4-diazepan-5-one derivatives, which
could be adapted for the parent compound.
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Caption: Generalized synthetic workflow for 1,4-diazepan-5-one derivatives.

Experimental Protocols for Derivatives
While a specific protocol for the parent 1,4-diazepan-5-one is not readily available, the
following protocols for derivatives illustrate common laboratory procedures.

Synthesis of t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one[1]

 Starting Material: Dry, powdered t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one
hydrochloride.

e Procedure: The hydrochloride starting material is added in portions to cold (5°C)
concentrated sulfuric acid and stirred for 5 minutes. The mixture is then poured into crushed
ice and basified with a saturated sodium hydroxide solution. The resulting white solid is
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collected, washed with water, and dried. Recrystallization from a dichloromethane and
petroleum ether mixture yields the final product.

e Yield: 74.83%
Synthesis of 11-Aroyl-2,3,4,5,10,11-hexahydrodibenzolb,e][1][2]diazepin-1-0ones

o Starting Materials: Appropriate 3-((2-aminophenyl)amino)cyclohexen-2-en-1-one and
arylglyoxal hydrate.

e Procedure: A mixture of the enamine and arylglyoxal (1 mmol each) in 10 mL of isopropanol
is heated at reflux with stirring until a precipitate forms (10-25 minutes). The precipitate is
filtered, washed twice with benzene, and recrystallized to give the product.

Spectroscopic Data

Detailed spectroscopic data for the unsubstituted 1,4-diazepan-5-one is not widely published.
However, data for its derivatives and the closely related class of benzodiazepines, such as
diazepam, can provide valuable reference points.

General Spectroscopic Features to Expect for 1,4-Diazepan-5-one:

» 'H NMR: Signals corresponding to the methylene protons of the diazepine ring would be
expected in the aliphatic region (typically 2.0-4.0 ppm). The presence of two distinct nitrogen
environments would likely lead to complex splitting patterns for the adjacent protons. The N-
H protons would appear as broad singlets, and their chemical shift would be dependent on
the solvent and concentration.

e 13C NMR: A carbonyl carbon signal would be expected in the downfield region (around 170-
180 ppm). The methylene carbons of the ring would appear in the aliphatic region (typically
30-60 ppm).

» IR Spectroscopy: A strong absorption band corresponding to the C=0 stretching of the amide
group would be a key feature, typically appearing around 1650-1680 cm~1. N-H stretching
vibrations would be observed in the region of 3200-3400 cm~1.
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e Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 114.
Fragmentation patterns would likely involve the loss of CO and cleavage of the diazepine
ring.

Spectroscopic Data for a Derivative (Diazepam - a Benzodiazepine):

Spectroscopic Data for Diazepam

(C16H13CIN20)
Signals are observed for the methyl group, the
1H NMR methylene group of the diazepine ring, and the
aromatic protons.
Shows signals for the carbonyl carbon, the
13C NMR aromatic carbons, the methyl carbon, and the
methylene carbon.
1685 (C=0), 1605 (C=N), 1490 (aromatic C=C),
IR (KBr, cm™1)

580 (C-Cl).

Mass Spect (m/2) Key fragments are observed that correspond to
ass Spectrum (m/z
" the cleavage of the diazepine ring.

Biological Significance and Signaling Pathways

The 1,4-diazepine and benzodiazepine scaffolds are of significant interest in medicinal
chemistry due to their wide range of biological activities.[2][3][4] These activities include:

» Antipsychotic

e Anxiolytic

e Anticonvulsant

e Anthelmintic

e Antibacterial and Antifungal

e Anticancer
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The primary mechanism of action for many benzodiazepine drugs, such as diazepam, involves
the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A
receptor. This leads to an increase in the frequency of chloride ion channel opening, resulting in
neuronal inhibition and the characteristic sedative, anxiolytic, and anticonvulsant effects.
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Caption: Simplified signaling pathway for benzodiazepines at the GABA-A receptor.

While the specific biological activities and signaling pathways of the unsubstituted 1,4-
diazepan-5-one are not well-documented, its structural similarity to these well-known
pharmacophores suggests it could serve as a valuable starting point for the development of
new therapeutic agents. Further research is needed to explore its pharmacological profile.
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Conclusion

1,4-Diazepan-5-one represents a core heterocyclic structure with significant potential for drug
discovery. While detailed synthetic and characterization data for the parent compound are
limited in the public domain, the wealth of information available for its derivatives provides a
strong foundation for further research. The synthetic methodologies and spectroscopic data
presented in this guide offer a starting point for researchers and scientists to explore the
chemistry and biological activity of this promising scaffold. Future work should focus on
developing a robust and high-yield synthesis for the unsubstituted 1,4-diazepan-5-one and
thoroughly characterizing its physicochemical and pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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